A Technical Guide to the Synthesis of Tridecanedioyl-CoA for Metabolic Studies
A Technical Guide to the Synthesis of Tridecanedioyl-CoA for Metabolic Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain dicarboxylic acids (DCAs) are important metabolites formed from the ω-oxidation of fatty acids. This pathway becomes particularly significant under conditions of high lipid load or when mitochondrial fatty acid β-oxidation is impaired[1]. Tridecanedioic acid (C13 DCA), also known as brassylic acid, is an odd-chain dicarboxylic acid that serves as a substrate for peroxisomal β-oxidation[2]. To investigate the enzymes and pathways involved in its metabolism, the activated form, Tridecanedioyl-CoA, is an indispensable tool.
The conversion of fatty acids to their acyl-CoA thioesters is the first and essential step for their metabolism, including catabolic and anabolic pathways[3]. The synthesis of these molecules is vital for studying CoA-dependent enzymes and pathways, and for use as standards in metabolomics[4]. This guide provides a detailed overview of the chemical synthesis, purification, and characterization of Tridecanedioyl-CoA, along with its metabolic context, to support researchers in the field of lipid metabolism.
Synthesis of Tridecanedioyl-CoA
The synthesis of acyl-CoA thioesters from the corresponding carboxylic acid is typically achieved by activating the carboxyl group, followed by reaction with the free sulfhydryl group of Coenzyme A (CoA). As Tridecanedioic acid has two carboxyl groups, the synthesis will primarily yield the mono-CoA ester under controlled conditions. Several chemical methods are available, including activation via acid chlorides, N-hydroxysuccinimide esters, or mixed anhydrides[5]. The mixed anhydride (B1165640) method is a widely used and effective approach that offers good yields.
In this method, the carboxylic acid is reacted with a chloroformate (e.g., ethyl chloroformate) in the presence of a base (e.g., triethylamine) to form a highly reactive mixed anhydride. This intermediate then readily reacts with the thiol group of Coenzyme A to form the desired thioester bond.
Chemical Reaction Pathway
The synthesis proceeds in two main steps:
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Activation: Tridecanedioic acid is converted to a mixed anhydride intermediate.
-
Thioesterification: The activated acid reacts with Coenzyme A to form Tridecanedioyl-CoA.
Caption: Chemical synthesis of Tridecanedioyl-CoA via the mixed anhydride method.
Experimental Protocols
This section details the protocol for the chemical synthesis of Tridecanedioyl mono-CoA using the mixed anhydride method, followed by purification and characterization procedures.
Synthesis of Tridecanedioyl mono-CoA
This protocol is adapted from established methods for the synthesis of medium and long-chain acyl-CoAs[5].
Materials:
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Tridecanedioic acid (Brassylic acid)
-
Coenzyme A (Trilithium salt hydrate)
-
Ethyl chloroformate
-
Triethylamine (TEA)
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Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
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Potassium phosphate, monobasic (KH₂PO₄)
-
Hydrochloric acid (HCl)
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Ultrapure water
Procedure:
-
Dissolve Tridecanedioic Acid: In a glass vial, dissolve 10 mg of tridecanedioic acid in 1 mL of anhydrous THF. Place the vial on ice.
-
Form Mixed Anhydride: Add 1.5 equivalents of triethylamine to the solution. Then, slowly add 1.2 equivalents of ethyl chloroformate dropwise while stirring. Let the reaction proceed on ice for 30 minutes to form the mixed anhydride. A precipitate of triethylamine hydrochloride may form.
-
Prepare CoA Solution: In a separate vial, dissolve 20 mg of Coenzyme A trilithium salt in 2 mL of 0.5 M NaHCO₃ solution (pH ~8.0).
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Thioesterification Reaction: Slowly add the mixed anhydride solution (from step 2) to the CoA solution (step 3) with vigorous stirring. The reaction is typically performed on ice and allowed to proceed for 1-2 hours.
-
Quench and Acidify: Stop the reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This step ensures that any unreacted CoA is protonated.
-
Initial Purification: Extract the aqueous phase with an equal volume of diethyl ether three times to remove unreacted fatty acid and other organic-soluble impurities. The Tridecanedioyl-CoA will remain in the aqueous phase.
Purification by RP-HPLC
The synthesized Tridecanedioyl-CoA is purified from the aqueous phase using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Reagents:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9
-
Mobile Phase B: Acetonitrile (ACN)
Procedure:
-
Sample Preparation: Filter the acidified aqueous solution from the synthesis step through a 0.22 µm syringe filter.
-
Injection: Inject the filtered sample onto the C18 column.
-
Elution Gradient: Elute the sample using a binary gradient. A typical gradient might be:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 70% B
-
35-40 min: 70% B
-
40-45 min: Linear gradient from 70% to 10% B
-
45-50 min: 10% B (re-equilibration)
-
-
Detection and Collection: Monitor the eluent at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of CoA. Collect the peak corresponding to Tridecanedioyl-CoA.
-
Desalting and Lyophilization: The collected fraction can be desalted using a solid-phase extraction (SPE) cartridge and then lyophilized to obtain a stable powder.
Characterization by LC-MS/MS
The identity and purity of the final product are confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Reconstitute a small amount of the lyophilized product in the initial mobile phase.
-
Inject the sample into an LC-MS/MS system equipped with a C18 column and a triple quadrupole mass spectrometer.
-
Use positive electrospray ionization (ESI) mode.
-
Monitor for the precursor ion corresponding to the [M+H]⁺ of Tridecanedioyl-CoA and a characteristic product ion, often resulting from the neutral loss of the pantoic acid portion (neutral loss of 507 Da is common for acyl-CoAs)[6].
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and analysis of long-chain dicarboxylyl-CoAs. The exact values for Tridecanedioyl-CoA may vary depending on specific reaction conditions and instrumentation.
Table 1: Representative Synthesis Yield and Purity
| Parameter | Typical Value | Notes |
|---|---|---|
| Starting Material | Tridecanedioic Acid | Purity >98% recommended. |
| Method | Mixed Anhydride | Yields can vary with other methods[5]. |
| Typical Yield | 40-60% | Based on the initial amount of Coenzyme A. |
| Purity (Post-HPLC) | >95% | Determined by UV absorbance at 260 nm and LC-MS. |
Table 2: Example LC-MS/MS Parameters for Analysis
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Positive ESI | [6] |
| Precursor Ion (Q1) | [M+H]⁺ | For Tridecanedioyl-CoA: m/z ~994.3 |
| Product Ion (Q3) | Varies | Often corresponds to neutral loss of 507 Da. |
| Collision Energy | 25-35 eV | Optimize for specific instrument.[7] |
| Column | C18 Reverse-Phase | High pH mobile phase can improve separation[6]. |
Experimental and Metabolic Workflows
Visualizing the overall process from synthesis to metabolic function is crucial for understanding the application of Tridecanedioyl-CoA.
Caption: Overall experimental workflow from synthesis to metabolic application.
Dicarboxylic acids like tridecanedioic acid are metabolized primarily in peroxisomes via β-oxidation[1]. The process begins with the activation of the DCA to its CoA ester by a dicarboxylyl-CoA synthetase. This is the molecule synthesized in this guide.
Caption: Activation and subsequent peroxisomal β-oxidation of Tridecanedioic Acid.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering for the production of dicarboxylic acids and diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
